Manganese(II) sulfate tetrahydrate (MnSO₄·4H₂O) is a highly soluble, pale pink crystalline transition metal salt that serves as a critical source of divalent manganese (Mn²⁺) for advanced materials synthesis, agricultural formulations, and chemical manufacturing . With a molecular weight of 223.06 g/mol, the tetrahydrate form represents a specific hydration state that is metastable at standard room temperatures, distinguishing it from the more ubiquitous monohydrate form. It is widely utilized as a high-purity precursor in the co-precipitation of mixed-metal hydroxides for lithium-ion battery cathodes (such as NMC), where its precise dissolution kinetics and high aqueous solubility ensure homogeneous atomic-level mixing with nickel and cobalt salts. Additionally, its defined thermal decomposition profile makes it a highly controlled precursor for the solid-state synthesis of manganese oxides with tailored morphological properties.
Substituting manganese sulfate tetrahydrate with the more common monohydrate (MnSO₄·H₂O) without adjusting for thermodynamic and stoichiometric differences frequently leads to process failures in precision applications. The tetrahydrate possesses a narrow thermal stability window, undergoing incongruent melting and dehydration to the monohydrate at temperatures above 27 °C [1]. If a procurement team substitutes the monohydrate but the manufacturing protocol was optimized for the tetrahydrate's specific stepwise water release, the resulting solid-state calcination can yield manganese oxides with altered porosity and surface area. Furthermore, in aqueous precursor synthesis, failing to account for the hydration state difference alters the active manganese mass fraction by approximately 24%, causing severe stoichiometric drift in the final cathode material or catalytic complex [1].
Thermodynamic modeling and phase equilibria studies demonstrate that manganese sulfate tetrahydrate is stable only within a narrow temperature window, transitioning to the monohydrate phase at approximately 27 °C [1]. Compared to the monohydrate, which remains stable up to much higher temperatures, the tetrahydrate's sensitivity requires strict environmental control. If the ambient temperature exceeds this threshold, the spontaneous loss of water of crystallization reduces the molar mass from 223.06 g/mol to 169.02 g/mol, drastically altering the metal-to-mass ratio [1].
| Evidence Dimension | Phase transition temperature and molar mass shift |
| Target Compound Data | MnSO₄·4H₂O (Transitions to monohydrate at ~27 °C, MW = 223.06 g/mol) |
| Comparator Or Baseline | MnSO₄·H₂O (Stable up to ~280 °C, MW = 169.02 g/mol) |
| Quantified Difference | ~24% variance in active Mn mass fraction upon uncontrolled dehydration |
| Conditions | Ambient storage and aqueous dissolution at 25–30 °C |
Procurement must ensure temperature-controlled supply chains; otherwise, the spontaneous conversion to monohydrate will cause a 24% error in manganese dosing during battery precursor synthesis.
Dynamic thermogravimetric (TG) analysis reveals that crystalline manganese sulfate tetrahydrate dehydrates through a distinct multi-step pathway. Upon heating, it releases its water molecules in discrete stages at 172 °C and 340 °C, releasing two water molecules in each step [1]. In contrast, the monohydrate form requires heating to approximately 400–450 °C to drive off its single, tightly bound water molecule to form the anhydrous salt [1].
| Evidence Dimension | Dehydration pathway and temperature |
| Target Compound Data | MnSO₄·4H₂O (Multi-step dehydration at 172 °C and 340 °C) |
| Comparator Or Baseline | MnSO₄·H₂O (Single-step dehydration at 400–450 °C) |
| Quantified Difference | Lower initial dehydration onset and sequential water release |
| Conditions | Dynamic and isothermal thermogravimetric analysis (TGA) |
The sequential release of water vapor from the tetrahydrate during calcination can act as a soft porogen, modifying the morphology of downstream manganese oxides compared to the abrupt high-temperature dehydration of the monohydrate.
In the synthesis of high-energy lithium-rich layered oxides (e.g., Li1.2Mn0.54Ni0.13Co0.13O2), manganese sulfate tetrahydrate is utilized as a highly soluble precursor [1]. When dripped into alkaline solutions alongside nickel and cobalt sulfates, the tetrahydrate ensures rapid and complete dissociation, facilitating atomic-level mixing of the transition metals[1]. This homogeneous co-precipitation is critical for preventing phase segregation and ensuring the structural integrity of the resulting transition metal hydroxide precipitate.
| Evidence Dimension | Precursor dissolution and co-precipitation uniformity |
| Target Compound Data | MnSO₄·4H₂O (Rapid dissociation in aqueous hydroxide solutions) |
| Comparator Or Baseline | Lower-solubility or poorly controlled Mn sources |
| Quantified Difference | Enables precise stoichiometric control for complex multi-metal doping (e.g., Si-doped HE-NMC) |
| Conditions | Aqueous co-precipitation in KOH followed by 900 °C calcination |
Selecting the highly soluble tetrahydrate form ensures the stoichiometric fidelity required to achieve high specific capacities (>250 mAh/g) in advanced lithium-ion battery cathodes.
Due to its precise solubility and high purity, manganese sulfate tetrahydrate is an ideal precursor for the co-precipitation of mixed transition metal hydroxides[1]. It allows for exact stoichiometric dosing of manganese when combined with nickel and cobalt sulfates, which is essential for synthesizing high-energy lithium-rich layered oxides with minimal phase impurities [1].
The multi-stage thermal dehydration profile of the tetrahydrate makes it highly suitable for solid-state calcination processes aimed at producing porous manganese oxides (Mn₃O₄, MnO₂) [2]. The sequential release of water molecules at lower temperatures (172 °C and 340 °C) can influence the nucleation and growth of the oxide particles, offering morphological control that is difficult to achieve with the monohydrate [2].
In specialized agricultural micronutrient blends or biological media where exact manganese ion concentrations are required, the tetrahydrate provides a highly soluble and readily bioavailable source of Mn²⁺ [2]. However, formulators must strictly control storage temperatures below 27 °C to prevent dehydration and subsequent dosing errors.
Health Hazard;Environmental Hazard